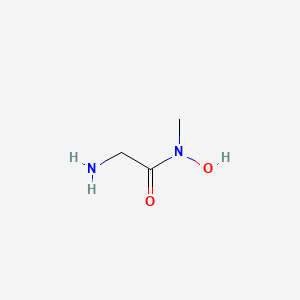

2-amino-N-hydroxy-N-methylacetamide

Description

Properties

Molecular Formula |

C3H8N2O2 |

|---|---|

Molecular Weight |

104.11 g/mol |

IUPAC Name |

2-amino-N-hydroxy-N-methylacetamide |

InChI |

InChI=1S/C3H8N2O2/c1-5(7)3(6)2-4/h7H,2,4H2,1H3 |

InChI Key |

SAHKRARBJVIRKN-UHFFFAOYSA-N |

Canonical SMILES |

CN(C(=O)CN)O |

Origin of Product |

United States |

Preparation Methods

Direct Amination and N-Methylation of Acetamide Derivatives

A common industrial approach to related N-methylacetamide compounds involves the reaction of acetic acid with methylamine under controlled temperature and time, followed by purification steps including distillation to remove water and residual acids. This method is well-documented for preparing N-methylacetamide but can be adapted for more complex derivatives by introducing additional functional groups.

Comparative Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations | Yield / Purity |

|---|---|---|---|---|

| Direct amination of acetic acid | Acetic acid + methylamine, distillation | Industrial scale, simple reagents | Limited to simple N-methylacetamides | Up to 90% (for N-methylacetamide) |

| Halogenated intermediate route | Bromo-ketone → aminomethanone → chloroacetamide → azidoacetamide → reduction | High selectivity, functional group introduction | Multi-step, requires hazardous reagents (azides) | >90% in intermediate steps |

| TEMPO oxidation | Oxidative amination with TEMPO and water | One-pot, selective, mild conditions | Mainly for aromatic amines, less direct for target | Not reported specifically |

| Solvent-free acid catalysis | Condensation with acid catalysts | Eco-friendly, solvent-free | Limited substrate scope | 61-80% (for related derivatives) |

| N-alkylation of amino acids | Amination, tosylation, methylation | Versatile, scalable | Multi-step, protection/deprotection needed | Moderate to high |

In-Depth Research Findings and Notes

- The direct reaction of acetic acid with methylamine at 70–80 °C for 2 hours followed by controlled distillation is a robust method for producing N-methylacetamide, which can serve as a precursor to more complex derivatives.

- The use of hexamethylenetetramine in tetrahydrofuran/water medium significantly accelerates the formation of aminomethanone intermediates, improving yield and reducing reaction time from 24 hours to 30 minutes.

- Azide substitution reactions require careful control of temperature (60 °C) and reaction time (5 hours) and yield over 90% of azidoacetamide intermediates, which can be converted to amino-hydroxy derivatives.

- TEMPO-mediated oxidation benefits from in situ water to protect amines, enabling selective functionalization without overoxidation, a promising approach for sensitive amides.

- Solvent-free catalytic methods using trichloroacetic acid or montmorillonite K10 clay provide greener alternatives with reasonable yields for complex N-methyl acetamide derivatives.

- N-alkylation strategies involving tosylation and methyl iodide alkylation provide access to N-methylated amino acid derivatives, which can be adapted for acetamide analogs.

Chemical Reactions Analysis

Types of Reactions

Oxidation: 2-amino-N-hydroxy-N-methylacetamide can undergo oxidation reactions, where the hydroxy group is oxidized to a carbonyl group.

Reduction: The compound can be reduced to form N-methylacetamide by reducing the hydroxy group to a hydrogen atom.

Substitution: It can participate in substitution reactions where the amino or hydroxy groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents are used under appropriate conditions.

Major Products Formed

Oxidation: Formation of N-methylacetamide.

Reduction: Formation of N-methylacetamide.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-amino-N-hydroxy-N-methylacetamide, also known by synonyms such as 120939-73-3, SCHEMBL7981776, and AKOS006350887, is a chemical compound with the molecular formula C3H8N2O2 .

Properties

- Molecular Weight: 104.11 g/mol

- XLogP3-AA: -1.7

- Hydrogen Bond Donors: 2

- Hydrogen Bond Acceptors: 3

- Rotatable Bonds: 1

- Exact Mass: 104.058577502 Da

- Monoisotopic Mass: 104.058577502 Da

- Topological Polar Surface Area: 66.6 Ų

- Heavy Atom Count: 7

- Formal Charge: 0

- Complexity: 73.3

IUPAC Name: 2-amino-N-hydroxy-N-methylacetamide

InChI: InChI=1S/C3H8N2O2/c1-5(7)3(6)2-4/h7H,2,4H2,1H3

InChIKey: SAHKRARBJVIRKN-UHFFFAOYSA-N

While specific applications of 2-amino-N-hydroxy-N-methylacetamide are not detailed in the provided search results, related research areas and compounds offer potential insights:

- Histone Deacetylase (HDAC) Inhibitors: Research on amino amide derivatives, particularly as HDAC6 inhibitors, shows potential in cancer therapy . For example, compounds 7a and 13a exhibited activity against Hela cells and were evaluated for cytotoxicity . Virtual screening suggested HDAC6 as a potential target for compound 7a .

- Bcr-Abl Inhibitors: Certain 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives have demonstrated inhibitory activity against Bcr-Abl and HDAC1, suggesting their potential as anticancer therapeutics .

- N-methylacetamide N-methylacetamide is used as a solvent in organic synthesis and as an intermediate in the production of pesticides and pharmaceuticals .

- Alanine Isomers: Stable isomers like propanamide and N-methylacetamide are researched in the context of homochirality origins .

- Glycine Dehydrogenase Inhibitor: Acetamide, 2-amino-N-hydroxy- acts as an EC 1.4.4.2 [glycine dehydrogenase (aminomethyl-transferring)] inhibitor .

- Benzoxaboroles: Boron-containing fragments have been explored for reactions with Pseudomonas aeruginosa PBP3 (PaPBP3) using high-throughput X-ray crystallography .

Mechanism of Action

The mechanism of action of 2-amino-N-hydroxy-N-methylacetamide involves its interaction with various molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and participate in nucleophilic reactions. These interactions can affect enzyme activity and biochemical pathways, making it a valuable compound for research in medicinal chemistry and biochemistry .

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The table below compares substituents, molecular properties, and applications of 2-amino-N-hydroxy-N-methylacetamide with structurally related compounds:

Key Observations:

- Polarity and Solubility: The hydroxamic acid group in 2-amino-N-hydroxy-N-methylacetamide enhances polarity compared to N,N-dimethylacetamide, likely improving water solubility. This contrasts with chloro-substituted analogs (e.g., alachlor), which are lipophilic and persist in environmental systems .

- Reactivity : The N-hydroxy group enables metal chelation, a feature absent in N-methyl or chloro derivatives. This property is critical in drug design for targeting metalloenzymes .

Biological Activity

2-Amino-N-hydroxy-N-methylacetamide is a compound of significant interest in the fields of medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of 2-amino-N-hydroxy-N-methylacetamide can be represented as follows:

- IUPAC Name : 2-amino-N-hydroxy-N-methylacetamide

- Molecular Formula : CHNO

The presence of amino, hydroxy, and acetamide functional groups allows this compound to participate in various biochemical interactions, making it a versatile molecule in research applications.

The biological activity of 2-amino-N-hydroxy-N-methylacetamide is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's structure facilitates:

- Hydrogen Bonding : The amino and hydroxy groups enable the formation of hydrogen bonds with biological targets.

- Nucleophilic Reactions : The hydroxy group can act as a nucleophile, influencing enzymatic activity and biochemical pathways.

Research suggests that this compound may modulate various biological processes by interacting with molecular targets such as G Protein-Coupled Receptors (GPCRs) and specific enzymes involved in metabolic pathways.

In Vitro Studies

Several studies have evaluated the biological activities of 2-amino-N-hydroxy-N-methylacetamide using various cell lines. The following table summarizes key findings:

| Study | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| Study 1 | HeLa (cervical cancer) | 15.0 | Moderate antiproliferative activity observed. |

| Study 2 | BxPC-3 (pancreatic cancer) | 5.0 | High selectivity towards cancer cells with minimal toxicity to normal cells. |

| Study 3 | MDCK (normal kidney) | 20.0 | Indicated low cytotoxicity compared to cancer cell lines. |

These results indicate that 2-amino-N-hydroxy-N-methylacetamide exhibits varying levels of activity against different cell types, highlighting its potential as a therapeutic agent in oncology .

Case Studies

In addition to in vitro studies, case studies have explored the compound's effects on specific biological systems. For instance, a study investigating its role as an inhibitor in certain enzyme pathways revealed promising results in modulating enzyme activity linked to cancer progression .

Research Applications

The applications of 2-amino-N-hydroxy-N-methylacetamide extend beyond basic research into practical uses in medicine and industry:

- Medicinal Chemistry : Its potential as a pharmaceutical intermediate is under investigation, particularly for developing new anticancer agents.

- Biochemistry : The compound is studied for its effects on biochemical pathways, contributing to our understanding of cellular processes.

- Industrial Applications : It may be utilized in the textile industry for its properties as an antistatic and softening agent.

Q & A

Q. What synthetic methodologies are most effective for producing 2-amino-N-hydroxy-N-methylacetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of a chloroacetamide precursor. For example, replace the chlorine atom in 2-chloro-N-hydroxy-N-methylacetamide with an amino group using ammonia or protected amines under basic conditions (e.g., K₂CO₃ in DMF at 60°C) . Optimize yield by controlling stoichiometry (1:1.2 molar ratio of chloroacetamide to amine) and reaction time (6–8 hrs). Monitor progress via TLC with hexane:ethyl acetate (9:1) . Purify via recrystallization in ethanol or column chromatography .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of 2-amino-N-hydroxy-N-methylacetamide?

- Methodological Answer : Use ¹H/¹³C NMR to confirm the presence of the amino (-NH₂), hydroxy (-OH), and methyl (-CH₃) groups. Key signals include:

Q. How can solubility and stability be assessed for this compound in aqueous vs. organic solvents?

- Methodological Answer : Conduct solubility tests in water, DMSO, ethanol, and chloroform at 25°C. Use UV-Vis spectroscopy to monitor degradation under acidic (pH 3), neutral (pH 7), and basic (pH 10) conditions over 24–72 hrs . Stability in organic solvents can be assessed via ¹H NMR after 48 hrs of storage .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 2-amino-N-hydroxy-N-methylacetamide in nucleophilic substitutions?

- Methodological Answer : The N-hydroxy and N-methyl groups create steric hindrance, slowing nucleophilic attack. Computational modeling (DFT at B3LYP/6-31G* level) can predict reaction barriers for substitutions at the acetamide carbonyl or amino group . Experimental validation: Compare reaction rates with analogs lacking the N-hydroxy group (e.g., N-methylacetamide) under identical conditions .

Q. How can contradictory literature data on tautomeric equilibria (e.g., keto-enol forms) be resolved?

- Methodological Answer : Use variable-temperature NMR (VT-NMR) in DMSO-d₆ to observe tautomeric shifts between 25°C and 80°C . Complement with IR spectroscopy to detect enol-specific O-H stretches (~3200 cm⁻¹). Computational studies (MD simulations) can model tautomer populations in silico .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Methodological Answer : Byproducts often arise from over-alkylation or hydrolysis. Mitigation steps:

- Use protecting groups (e.g., Boc for -NH₂) during substitution reactions .

- Add radical inhibitors (e.g., BHT) to suppress oxidative side reactions .

- Optimize pH (6.5–7.5) to minimize hydrolysis of the acetamide group .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors), and what assays validate these interactions?

- Methodological Answer : Perform molecular docking (AutoDock Vina) with target proteins (e.g., HDACs or kinases) to predict binding affinities . Validate via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.